FlhF is primarily found in Gram-negative bacteria. Its gene is often located within operons that include other flagellar genes, highlighting its integral role in flagellation. For example, studies have identified FlhF in Bacillus cereus and Campylobacter jejuni, where it interacts with various proteins involved in flagellar assembly and gene expression regulation .
The synthesis of FlhF typically involves recombinant DNA technology. The flhF gene is cloned into expression vectors, which are then transformed into suitable host cells, such as Escherichia coli. The protein is expressed under controlled conditions to optimize yield and solubility.
Purification methods for FlhF have been refined to enhance solubility and activity. For instance, the addition of magnesium chloride and guanosine triphosphate during cell lysis significantly improves the solubility of FlhF, allowing for effective purification using affinity chromatography techniques . The typical purification process includes:
FlhF has a characteristic GTPase domain that includes five nucleotide-binding motifs essential for its function. Structural studies indicate that FlhF can exist as both monomers and dimers, depending on the presence of guanosine triphosphate or guanosine diphosphate . The dimerization is critical for its activity in regulating flagellar biosynthesis.
Crystallographic studies have provided insights into the structural dynamics of FlhF, revealing conformational changes upon GTP binding that are vital for its function in flagellar assembly .
FlhF catalyzes the hydrolysis of guanosine triphosphate to guanosine diphosphate and inorganic phosphate, a reaction crucial for its regulatory activity in flagellar synthesis. The GTPase activity of FlhF is stimulated by interactions with other proteins such as FlhG, which enhances its ability to regulate flagellation processes .
The measurement of GTPase activity can be conducted using colorimetric assays that quantify inorganic phosphate release over time, providing insights into the efficiency of different FlhF mutants .
FlhF acts as a transcriptional regulator by binding to promoter regions of flagellar genes, thereby influencing their expression. It also plays a role in recruiting other proteins necessary for flagellum assembly at specific cellular locations .
Experimental data indicate that mutations within the GTPase domain can significantly impair FlhF's ability to localize at the cell pole and regulate flagellar gene expression . This underscores the importance of its GTPase activity in both transcriptional regulation and physical assembly processes.
FlhF typically exists as a soluble protein under optimal purification conditions but can aggregate if not maintained properly. Its solubility is influenced by ionic conditions (e.g., presence of magnesium ions) and temperature .
As a GTPase, FlhF exhibits specific binding affinities for guanosine triphosphate and guanosine diphosphate, which are critical for its functional state. The protein's stability and activity are sensitive to environmental conditions such as pH and ionic strength .
FlhF has significant applications in microbiology research, particularly in studies related to bacterial motility, pathogenesis, and gene regulation. Understanding FlhF's mechanisms can lead to insights into bacterial behavior and potential therapeutic targets for controlling pathogenic bacteria that rely on flagellation for virulence . Additionally, studies on FlhF contribute to broader knowledge regarding protein interactions and cellular localization processes within bacterial systems.
FlhF belongs to the signal recognition particle (SRP)-GTPase family, characterized by a conserved tripartite domain structure. This architecture enables its central role in spatially regulating bacterial flagellar assembly.
The N-terminal basic (B) domain (20–50 residues) is enriched in positively charged amino acids (e.g., lysine, arginine). This domain facilitates electrostatic interactions with the negatively charged phospholipid membranes at bacterial cell poles, serving as a polar anchor [1] [8]. Mutations in this domain (e.g., T13A in Campylobacter jejuni) disrupt membrane association and abolish flagellar placement, confirming its role as a spatial landmark [2].
The GTPase (G) domain (∼200 residues) contains four conserved motifs (G1–G4) that coordinate GTP binding and hydrolysis. The G1 motif (P-loop) binds GTP’s phosphate groups, while G4 (NKXD motif) confers nucleotide specificity [9]. Structural analyses reveal that FlhF adopts two conformations:
GTP hydrolysis rates vary across species (e.g., C. jejuni: 1.2 min⁻¹; Shewanella putrefaciens: 0.8 min⁻¹), influencing flagellar number control. Mutations in catalytic residues (e.g., K295A, D321A) reduce hydrolysis by >90% and cause hyperflagellation or aflagellate phenotypes [4].
The B-N-G domain organization is conserved, but sequence divergence correlates with species-specific flagellation patterns:
Table 1: Domain-Specific Functional Variations in FlhF Orthologs
Species | Flagellation Pattern | B-Domain Function | N-Domain Role | G-Domain Regulation | |
---|---|---|---|---|---|
Vibrio parahaemolyticus | Monotrichous | Polar anchoring via HubP | FliF recruitment | GTPase stimulated by FlhG | [8] |
Campylobacter jejuni | Amphitrichous | Membrane association (K159 critical) | Gene expression (flaA) | GTP hydrolysis controls number | [2] [4] |
Borrelia burgdorferi | Periplasmic (7–11 PF) | Polar localization (BB0270) | FliF stability control | GTPase regulates PF "flat-ribbon" | [7] |
Bacillus subtilis | Peritrichous | Non-essential for secretion | Homodimer stabilization | GDP-bound form cytosolic | [1] [3] |
Key variations include:
FlhF belongs to the SIMIBI class of NTPases, sharing a conserved GTPase core with:
Structural alignments reveal:
Table 2: Functional and Structural Distinctions Among SRP-GTPases
Feature | FlhF | Ffh | FtsY | SRP54 | |
---|---|---|---|---|---|
Cellular Role | Flagellar placement | Protein targeting to Sec | SRP receptor | ER protein targeting | [1] [6] |
Essentiality | Non-essential (most) | Essential | Essential | Essential | [3] |
Key Domains | B-N-G | M-N-G | A-N-G | N-G-S | [1] |
Dimerization | GTP-dependent homodimer | Heterodimer with FtsY | Heterodimer with Ffh | SRP RNA-dependent | [9] |
Archaeal genomes lack flhF orthologs despite possessing other SRP-GTPases (Ffh, FtsY). This absence correlates with fundamental differences in motility:
Phylogenomic analyses show:
Example evolutionary pathway:FtsY (universal SRP receptor) → Gene duplication → Bacterial FlhF (B-domain acquisition enabled polar targeting) → Lineage-specific divergence (e.g., hypervariable N-domain in spirochetes) [1] [7].
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